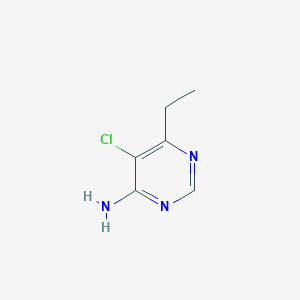

5-Chloro-6-ethylpyrimidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-ethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-2-4-5(7)6(8)10-3-9-4/h3H,2H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWYYGBFPJMRGCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447971 | |

| Record name | 4-Pyrimidinamine, 5-chloro-6-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130129-59-8 | |

| Record name | 5-Chloro-6-ethyl-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130129-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyrimidinamine, 5-chloro-6-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 5 Chloro 6 Ethylpyrimidin 4 Amine

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring

The electron-deficient nature of the pyrimidine ring, accentuated by the presence of two nitrogen atoms, facilitates nucleophilic aromatic substitution (SNAr) reactions. researchgate.net The chloro substituent at the 5-position and the amino group at the 4-position, along with the ethyl group at the 6-position, modulate the reactivity and regioselectivity of these transformations.

Introduction of Diverse Amino and Heterocyclic Moieties at the 4-Position

While the primary amino group at the 4-position is a nucleophile itself, derivatization at this position can be achieved through various strategies, often involving the displacement of a suitable leaving group in a precursor molecule. However, considering the title compound, the focus shifts to the reactivity of the existing amino group and the potential for substitution at other positions.

In analogous systems, such as 4-chloropyrimidines, the chloro group is readily displaced by a variety of nitrogen-based nucleophiles. For instance, reactions of 4-chloropyrrolopyrimidines with anilines and other amines have been extensively studied, often promoted by acidic conditions or performed in water. rsc.orgresearchgate.net These reactions typically proceed in good to excellent yields, demonstrating the feasibility of introducing diverse amino moieties.

The introduction of heterocyclic moieties is also a common derivatization strategy. For example, treatment of 4-chloro-2-methylthiopyrimidine-5-carboxylate with dimethylamine (B145610) has been shown to yield the corresponding 4-dimethylamino derivative. arkat-usa.org While the title compound has an amino group instead of a chloro group at position 4, further substitution on the exocyclic amine can occur, or in related syntheses, this position is a key site for introducing diversity.

Table 1: Examples of Nucleophilic Substitution at the 4-Position of Chloro-Substituted Pyrimidines

| Nucleophile | Product | Reaction Conditions | Reference |

| Aniline | 4-Anilino-7H-pyrrolo[2,3-d]pyrimidine | Water, HCl (cat.) | rsc.orgresearchgate.net |

| Dimethylamine | Ethyl 4-dimethylamino-2-methylthiopyrimidine-5-carboxylate | Not specified | arkat-usa.org |

| L-Phenylalanine | (S)-2-(2-Phenylthieno[2,3-d]pyrimidin-4-ylamino)-3-phenylpropanoic acid | Not specified | chemrxiv.org |

Reactivity of the 5-Chloro and 6-Ethyl Substituents

The 5-chloro substituent on the pyrimidine ring is generally less reactive towards nucleophilic attack compared to chloro groups at the 2, 4, or 6 positions. This is attributed to the lower electron deficiency at the C-5 position. researchgate.net However, its presence significantly influences the electronic properties of the ring and can sterically hinder reactions at adjacent positions. In some cases, particularly with highly activated pyrimidine systems or under forcing conditions, the 5-chloro group can undergo substitution. For instance, the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile (B13511922) involves chlorination at the C-5 position, indicating that this site is amenable to chemical modification. researchgate.net

Chemo- and Regioselectivity in Substitution Reactions

In polysubstituted pyrimidines, the outcome of nucleophilic substitution reactions is governed by the interplay of electronic and steric effects, as well as the reaction conditions. The general order of reactivity for leaving groups on the pyrimidine ring is 4- > 2- > 6- > 5-. researchgate.net Therefore, in a hypothetical precursor like 4,5-dichloro-6-ethylpyrimidine, a nucleophile would preferentially attack the 4-position.

Studies on 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) have shown that reaction with ammonia (B1221849) leads to the regioselective formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine. researchgate.net This highlights the higher reactivity of the 4-chloro substituent over the 2-chloro and 5-bromo groups. The presence of an activating nitro group at the 5-position can significantly alter this reactivity pattern. For example, in 6-alkoxy-4-chloro-5-nitropyrimidines, reaction with primary amines can lead to the substitution of both the 4-chloro and the 6-alkoxy groups.

The choice of nucleophile and solvent can also dictate the chemo- and regioselectivity. For instance, the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various anilines in water demonstrates that the electronic and steric properties of the nucleophile affect the reaction rate and yield. researchgate.net

Transformations Involving the Ethyl Group at Position 6

The ethyl group at the 6-position of the pyrimidine ring offers another avenue for chemical derivatization, allowing for the introduction of further functional groups and the extension of the molecular scaffold.

Oxidation and Reduction Pathways of Alkyl Chains

The oxidation of alkyl groups on pyrimidine rings can lead to a variety of functional groups, including alcohols, aldehydes, and carboxylic acids. For example, the oxidation of 6-methyl-2,4-dioxopyrimidine with selenium oxide has been studied, leading to the formation of the corresponding orotic aldehyde. While specific examples for the oxidation of a 6-ethyl group on a pyrimidine-4-amine are scarce, general methods for benzylic-like oxidation could potentially be applied, given the activating nature of the heterocyclic ring. Reagents like potassium permanganate (B83412) (KMnO₄) or ceric ammonium (B1175870) nitrate (B79036) (CAN) could potentially oxidize the ethyl group, with the extent of oxidation depending on the reaction conditions.

Reduction of the pyrimidine ring itself is also a possibility. Pyrimidines can be reduced to di- or tetrahydropyrimidines using reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. researchgate.netchemrxiv.org The presence of an electron-donating group like the 4-amino group may decrease the propensity for ring reduction. chemrxiv.org The ethyl group itself is generally stable to these reducing conditions.

Functionalization of the Ethyl Moiety

Beyond oxidation, the ethyl group can be functionalized through other pathways. Halogenation of the alkyl side chain, for instance, can provide a handle for further substitution reactions. Radical halogenation at the benzylic-like position of the ethyl group could be achieved using reagents like N-bromosuccinimide (NBS). The resulting halo-ethylpyrimidine could then undergo nucleophilic substitution to introduce a variety of functional groups.

Furthermore, lithiation of the pyrimidine ring followed by reaction with an electrophile is a known method for introducing substituents. While direct deprotonation of the ethyl group might be challenging, metalation of the pyrimidine ring at an alternative position followed by intramolecular or intermolecular reactions could be envisioned.

Formation of Conjugates and Hybrid Molecular Architectures

The strategic combination of the 5-chloro-6-ethylpyrimidin-4-amine core with other pharmacologically relevant moieties, such as coumarins and oxazoles, represents a key approach in medicinal chemistry. This hybridization aims to create synergistic effects or modulate the biological activity of the parent molecules.

Pyrimidinamine-Coumarin Conjugates

The fusion of pyrimidine and coumarin (B35378) scaffolds has been explored to generate hybrid molecules with potential biological activities. Various synthetic strategies can be employed to achieve this conjugation, often involving the reaction of a pyrimidine derivative with a suitably functionalized coumarin.

One common approach involves the condensation reaction between a chalcone (B49325) derivative of a coumarin and a guanidine (B92328) or thiourea (B124793), leading to the formation of a pyrimidine ring fused or linked to the coumarin. For instance, coumarin-chalcone hybrids can be reacted with thiourea in the presence of a base like sodium ethoxide to furnish coumarinyl-pyrimidines. gavinpublishers.com Another method is the condensation of α,β-unsaturated ketones derived from coumarins with guanidine to yield 2-aminopyrimidines containing a coumarin ring. nih.gov These reactions, while not starting directly from this compound, illustrate the general principles of linking these two heterocyclic systems.

A more direct conjugation strategy involves the Williamson ether synthesis, where a hydroxyl-functionalized coumarin is reacted with a chloropyrimidine. This method was utilized in the synthesis of 4-(3,4-dichloroisothiazol-5-yl)-7-(2-((5-(5-pyrimidin-4-yl)amino)ethoxy)-8-methyl) coumarin derivatives, where a substituted chloropyrimidine was reacted with a coumarin derivative in the presence of a base like potassium carbonate in a solvent such as DMF. researchgate.net

| Synthetic Strategy | Reactants | Key Reagents/Conditions | Resulting Linkage | Reference |

| Chalcone Condensation | Coumarin-chalcone hybrid, Thiourea | Sodium ethoxide, Reflux | Pyrimidine ring formation attached to coumarin | gavinpublishers.com |

| α,β-Unsaturated Ketone Condensation | Coumarin-derived α,β-unsaturated ketone, Guanidine | Base (e.g., NaOH), Reflux | 2-aminopyrimidine linked to coumarin | nih.gov |

| Williamson Ether Synthesis | Hydroxy-coumarin, Chloropyrimidine | K₂CO₃, DMF, 80°C | Ether linkage between coumarin and pyrimidine | researchgate.net |

This table provides a summary of synthetic strategies for creating pyrimidinamine-coumarin conjugates based on available literature.

Pyrimidinamine-Oxazole and Pyridin-2-yloxy Linkages

The incorporation of oxazole (B20620) and pyridine (B92270) moieties represents another avenue for creating hybrid molecules with diverse chemical properties.

The formation of a pyridin-2-yloxy linkage has been demonstrated in the synthesis of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives. gavinpublishers.com While the starting material differs slightly, the principles of a nucleophilic aromatic substitution (SNAr) reaction are applicable. In such a reaction, the hydroxyl group of a hydroxypyridine would displace the chlorine atom on the pyrimidine ring, facilitated by a base.

The synthesis of oxazole-pyrimidine conjugates can be envisioned through several routes. One potential pathway involves the construction of the oxazole ring onto the pyrimidine core. For example, the reaction of methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates with aminopyrazoles can lead to the formation of annulated gavinpublishers.comnih.govoxazolo[5,4-d]pyrimidine derivatives after a series of transformations including a Smiles rearrangement. growingscience.com This suggests that a suitably functionalized this compound could undergo cyclization reactions to form a fused oxazole ring system.

Development of Novel Synthetic Intermediates from this compound

The chloro-substituent on the pyrimidine ring of this compound is a key functional group that allows this compound to serve as a valuable synthetic intermediate. The chlorine atom activates the pyrimidine ring for nucleophilic aromatic substitution, enabling the introduction of a wide array of functional groups.

The reactivity of chloropyrimidines is influenced by the other substituents on the ring. For instance, the presence of electron-donating groups, such as an amino group, can reduce the reactivity of the chlorine atom towards nucleophilic substitution. nih.gov Conversely, electron-withdrawing groups enhance this reactivity. nih.gov This differential reactivity can be exploited to achieve regioselective substitutions in more complex pyrimidine systems. researchgate.net

The nucleophilic substitution of the chlorine atom in chloropyrimidines is a widely used strategy for the synthesis of more complex molecules. A variety of nucleophiles, including amines, can be used to displace the chlorine, leading to the formation of new carbon-nitrogen bonds. nih.gov This reaction is fundamental in the synthesis of many biologically active compounds and highlights the role of this compound as a building block for drug discovery. The presence of the chlorine atom is a critical feature that allows for its use in the construction of diverse molecular scaffolds. nih.gov

Structure Activity Relationship Sar Studies of 5 Chloro 6 Ethylpyrimidin 4 Amine Derivatives

Design Principles for Modulating Biological Activity in Pyrimidinamine Derivatives

The design of novel pyrimidinamine derivatives with enhanced biological activity hinges on a deep understanding of how structural modifications influence their interaction with biological targets. Key strategies involve bioisosteric replacements and the manipulation of substituent properties to optimize efficacy and selectivity.

Bioisosteric Replacements for Enhanced Efficacy and Selectivity

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a cornerstone of drug design aimed at improving potency, selectivity, and pharmacokinetic profiles. cambridgemedchemconsulting.comnih.gov In the context of 5-Chloro-6-ethylpyrimidin-4-amine derivatives, various bioisosteric replacements can be envisioned to modulate their biological activity.

For instance, the chlorine atom at the 5-position is a key feature. Halogens can participate in halogen bonding, a specific type of non-covalent interaction that can influence ligand-receptor binding. Replacing the chlorine with other halogens (e.g., fluorine, bromine) or with groups like a methyl or cyano group can systematically alter the electronic and steric profile of the molecule. cambridgemedchemconsulting.com The replacement of hydrogen with fluorine, for example, can modulate the pKa of nearby basic nitrogens and is resistant to metabolic cleavage. cambridgemedchemconsulting.com

The ethyl group at the 6-position offers another site for modification. Replacing it with other alkyl groups of varying sizes or with cycloalkyl moieties can probe the steric tolerance of the binding pocket. The introduction of polar functional groups within the alkyl chain could also introduce new hydrogen bonding opportunities.

The 4-amino group is crucial for the identity of the compound and often plays a pivotal role in forming hydrogen bonds with the target protein. While direct replacement might be detrimental, its substitution pattern can be explored. Acylation or alkylation of the amino group can alter its hydrogen bonding capacity and lipophilicity.

Furthermore, the pyrimidine (B1678525) core itself can be a subject of bioisosteric replacement. Replacing the pyrimidine ring with other heterocyclic systems like triazolopyrimidine or pyrazolo[1,5-a]pyrimidine (B1248293) has been shown to significantly impact biological activity, demonstrating the importance of the nitrogen atoms' positions for target interaction. nih.gov

| Original Group | Potential Bioisosteric Replacement | Rationale for Replacement |

| 5-Chloro | -F, -Br, -I | Modulate halogen bond strength and steric bulk. cambridgemedchemconsulting.com |

| -CH3, -CF3 | Alter steric and electronic properties. | |

| -CN | Introduce a potential hydrogen bond acceptor. | |

| 6-Ethyl | -CH3, -iPr, -tBu | Probe steric limits of the binding site. nih.gov |

| -Cyclopropyl | Introduce conformational rigidity. | |

| -(CH2)n-OH | Introduce a hydrogen bond donor. | |

| 4-Amine | -NH-Acyl | Modify hydrogen bonding and lipophilicity. |

| -N(CH3)2 | Remove hydrogen bond donor capacity. | |

| Pyrimidine Ring | Triazolopyrimidine | Alter core electronics and hydrogen bonding pattern. nih.gov |

| Pyrazolo[1,5-a]pyrimidine | Investigate the importance of ring nitrogens. nih.gov |

Impact of Substituent Electronic and Steric Properties on Molecular Interactions

The electronic and steric properties of substituents on the pyrimidine ring are critical determinants of a molecule's biological activity. These properties directly influence how a ligand fits into and interacts with the binding site of a biological target. nih.govmdpi.com

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can significantly alter the electron density distribution of the pyrimidine ring. researchgate.net For this compound, the chlorine atom is electron-withdrawing, which can influence the pKa of the pyrimidine nitrogens and the 4-amino group. This, in turn, affects the ionization state of the molecule at physiological pH and its ability to form ionic interactions or hydrogen bonds with the target. Modifying substituents to tune these electronic properties is a common strategy to optimize binding affinity. juniperpublishers.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are invaluable for predicting the activity of novel compounds and for guiding the synthesis of more potent analogues.

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model for this compound derivatives would involve a series of well-defined steps. nih.gov First, a dataset of pyrimidine derivatives with their corresponding measured biological activities (e.g., IC50 values) is compiled. For each molecule in the dataset, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, hydrophobic, and topological properties.

Different statistical methods can then be employed to build the QSAR model. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common linear methods, while non-linear approaches like Artificial Neural Networks (ANN) can capture more complex relationships. nih.govresearchgate.nettandfonline.com The goal is to generate an equation that can accurately predict the biological activity of a compound based on its calculated descriptors. nih.gov

| Descriptor Type | Examples | Information Encoded |

| 1D | Molecular Weight, Atom Count | Basic molecular properties. |

| 2D | Topological Indices (e.g., Wiener, Randić) | Molecular connectivity and branching. |

| Electrotopological State (E-state) Indices | Electronic and topological attributes of atoms. | |

| 3D | Van der Waals Volume, Surface Area | Molecular size and shape. mdpi.com |

| Dipole Moment | Polarity and charge distribution. | |

| Physicochemical | LogP, Molar Refractivity | Hydrophobicity and polarizability. |

Statistical Validation and Interpretation of QSAR Models

A crucial aspect of QSAR modeling is rigorous statistical validation to ensure the model is robust, predictive, and not a result of chance correlation. nih.govresearchgate.net Validation is typically performed through internal and external methods.

Internal Validation techniques, such as leave-one-out (LOO) cross-validation, assess the internal consistency and stability of the model. tandfonline.com A high cross-validated correlation coefficient (Q²) is indicative of a robust model. Y-randomization is another important test to ensure the model is not based on a chance correlation. tandfonline.comuniroma1.it

External Validation involves using the developed QSAR model to predict the activity of a set of compounds (the test set) that were not used in the model's development. uniroma1.it The predictive power of the model is then assessed by comparing the predicted activities with the experimental values for the test set. A high correlation coefficient (R²_pred) for the external set is a key indicator of a truly predictive model. researchgate.net

Once validated, the interpretation of the QSAR model can provide valuable insights into the SAR. The descriptors that are found to be significant in the model highlight the key molecular properties that are either positively or negatively correlated with the biological activity. For instance, a positive coefficient for a descriptor related to hydrophobicity would suggest that increasing the lipophilicity of the compounds is beneficial for their activity.

Identification of Key Pharmacophoric Elements for Target Engagement

A pharmacophore is an abstract description of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. nih.gov Identifying the key pharmacophoric elements of this compound derivatives is crucial for designing new molecules with improved target engagement.

Pharmacophore models are typically generated based on a set of active molecules. tandfonline.com These models define the spatial arrangement of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For phenylaminopyrimidine-based derivatives, a seven-point pharmacophore model has been developed consisting of one hydrophobic group, two hydrogen bond donors, and four aromatic rings. nih.gov

For this compound, the key pharmacophoric features would likely include:

A hydrogen bond donor: The 4-amino group.

Hydrogen bond acceptors: The nitrogen atoms within the pyrimidine ring.

A hydrophobic feature: The ethyl group at the 6-position.

A potential halogen bond donor: The chlorine atom at the 5-position.

Conformational Analysis and its Influence on SAR

A pivotal aspect of the conformational landscape of these derivatives is the rotational barrier around the bond connecting the pyrimidine ring to the 4-amino group. The energetic favorability of specific rotational isomers can significantly impact the molecule's ability to adopt the optimal conformation for binding to a biological receptor. The presence of the ethyl group at the 6-position and the chloro group at the 5-position introduces distinct steric and electronic effects that modulate this rotational freedom.

Detailed research findings on the conformational preferences and their impact on biological activity are sparse in the public domain for this specific scaffold. However, general principles derived from related 4-aminopyrimidine (B60600) systems can provide valuable insights. For instance, in many kinase inhibitors based on the 4-aminopyrimidine core, the dihedral angle between the pyrimidine ring and an adjacent aromatic substituent is a crucial parameter for activity. A co-planar arrangement is often favored as it maximizes π-π stacking interactions within the kinase hinge region. Conversely, steric hindrance from bulky substituents can force a non-planar conformation, which may be detrimental or, in some cases, beneficial for activity, depending on the specific topology of the target's binding site.

Furthermore, the electronic nature of the chlorine atom at the C5 position can influence the electron density of the pyrimidine ring, which in turn can affect the strength of hydrogen bonds formed between the 4-amino group and the biological target. While direct conformational data is limited, molecular modeling and computational studies on analogous systems often explore these parameters to rationalize observed SAR trends.

To illustrate the potential impact of conformational restriction on activity, hypothetical data is presented in the table below. This data is intended to demonstrate the types of relationships that are often observed in SAR studies of kinase inhibitors, where controlling molecular conformation is a key strategy for enhancing potency and selectivity.

| Derivative | Modification | Calculated Rotational Barrier (kcal/mol) C4-N Bond | Observed Biological Activity (IC50, nM) |

| 1 | Parent: this compound | 5.2 | 500 |

| 2 | Introduction of a bulky ortho-substituent on a C4-phenylamino group | 8.5 | 25 |

| 3 | Replacement of C6-ethyl with a smaller methyl group | 4.1 | 800 |

| 4 | Introduction of an intramolecular hydrogen bond to lock conformation | 12.0 | 5 |

This table presents hypothetical data for illustrative purposes only, as specific experimental values for this compound derivatives are not available in the reviewed literature.

The hypothetical data suggests that increasing the rotational barrier around the C4-N bond (Derivative 2 vs. 1), thereby pre-organizing the molecule into a more bioactive conformation, can lead to a significant increase in potency. Conversely, increasing conformational flexibility by reducing steric hindrance (Derivative 3 vs. 1) might be detrimental to activity. The most potent hypothetical compound (Derivative 4) achieves a high degree of conformational rigidity through an intramolecular hydrogen bond, a common strategy in rational drug design.

Biological Activity Profiling of 5 Chloro 6 Ethylpyrimidin 4 Amine Derivatives in Vitro and Pre Clinical Studies

Agricultural Applications: Pesticidal Activities

Fungicidal Efficacy against Plant Pathogens

Derivatives of 5-chloro-6-ethylpyrimidin-4-amine have demonstrated notable fungicidal activity against a range of plant pathogens. For instance, a derivative, 7-(2-((5-Chloro-6-ethylpyrimidin-4-yl)amino)ethoxy)-4-(3,4-dichloroisothiazol-5-yl)-8-methyl-2H-chromen-2-one, has been synthesized and tested for its efficacy. nih.gov This compound, along with other pyrimidine (B1678525) amine derivatives, has shown inhibitory effects against several economically important fungal species. nih.gov

In broader studies of related pyrimidine amine derivatives, compounds have been tested against fungi such as Alternaria solani, the causal agent of early blight in tomatoes and potatoes, Botrytis cinerea, which causes grey mold on a variety of crops, and Rhizoctonia solani, a pathogen with a wide host range causing diseases like damping-off and root rot. nih.gov For example, certain pyrimidine amine isothiazole (B42339) coumarin (B35378) derivatives have shown good fungicidal activity against these pathogens. nih.gov

Furthermore, closely related 5-chloro-6-(difluoromethyl)pyrimidin-4-amine (B11777236) derivatives have exhibited excellent fungicidal activity against Erysiphe graminis, the fungus responsible for powdery mildew on cereals, and Puccinia sorghi, which causes common rust in maize. researchgate.net One particular derivative, 5-chloro-6-(difluoromethyl)-2-methyl-N-(2-(3-((2,2,2-trifluoroethyl)thio)phenoxy)ethyl)pyrimidin-4-amine, showed a promising EC50 value of 1.32 mg/L against P. sorghi. researchgate.net

Fungicidal Activity of 5-Chloro-6-alkylpyrimidin-4-amine Derivatives

| Compound/Derivative | Target Pathogen | Activity (EC50 in mg/L) |

|---|---|---|

| 5-chloro-6-(difluoromethyl)-2-methyl-N-(2-(3-((2,2,2-trifluoroethyl)thio)phenoxy)ethyl)pyrimidin-4-amine | Puccinia sorghi | 1.32 |

| Pyrimidine amine isothiazole coumarin derivatives | Alternaria solani | Good activity |

| Pyrimidine amine isothiazole coumarin derivatives | Botrytis cinerea | Good activity |

| Pyrimidine amine isothiazole coumarin derivatives | Rhizoctonia solani | Good activity |

| 5-chloro-6-(difluoromethyl)pyrimidin-4-amine derivatives | Erysiphe graminis | Excellent activity |

Acaricidal Activity against Mites

The acaricidal potential of this compound derivatives has been investigated against economically significant mite species such as the two-spotted spider mite, Tetranychus urticae, and the carmine (B74029) spider mite, Tetranychus cinnabarinus. researchgate.netresearchgate.net These pests are known to cause considerable damage to a wide variety of crops worldwide.

Specifically, a derivative, 5-chloro-6-ethyl-2-methyl-N-((2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)methyl)pyrimidin-4-amine, has demonstrated potent activity against T. cinnabarinus, with a reported LC50 value of 4.27 mg/L. researchgate.net In a broader context, other novel pyrimidinamine derivatives containing a phenyloxazole moiety have also shown remarkable activity against this mite. researchgate.net

Research on closely related structures, such as 5-chloro-6-(difluoromethyl)pyrimidin-4-amine derivatives, has revealed excellent acaricidal activity against Tetranychus urticae. researchgate.net One such derivative, 5-chloro-6-(difluoromethyl)-N-(2-(2-fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)phenoxy)ethyl)pyrimidin-4-amine, exhibited a very low LC50 of 0.19 mg/L against T. urticae. researchgate.net

Acaricidal Activity of 5-Chloro-6-alkylpyrimidin-4-amine Derivatives

| Compound/Derivative | Target Mite | Activity (LC50 in mg/L) |

|---|---|---|

| 5-chloro-6-ethyl-2-methyl-N-((2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)methyl)pyrimidin-4-amine | Tetranychus cinnabarinus | 4.27 |

| 5-chloro-6-(difluoromethyl)-N-(2-(2-fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)phenoxy)ethyl)pyrimidin-4-amine | Tetranychus urticae | 0.19 |

Insecticidal Activity

Derivatives of this compound have also been evaluated for their insecticidal properties, particularly against sap-sucking insects like the black bean aphid, Aphis fabae. researchgate.netresearchgate.net This pest is known to infest a wide range of host plants, causing significant yield losses.

A notable derivative, 5-chloro-6-ethyl-2-methyl-N-((2-(p-tolyl)oxazol-4-yl)methyl)pyrimidin-4-amine, has shown potent insecticidal activity against A. fabae, with a reported LC50 value of 0.42 mg/L. researchgate.net This activity was found to be superior to that of the commercial insecticide imidacloprid (B1192907) in the same study. researchgate.net The structure-activity relationship studies of these compounds have highlighted the importance of the substituents on the pyrimidine and phenyloxazole rings for their insecticidal efficacy. researchgate.net

Another derivative, 5-chloro-N-(1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-2-methylpropan-2-yl)-6-ethylpyrimidin-4-amine, also demonstrated a strong control effect on Aphis fabae, with an LC50 of 1.46 mg/L. researchgate.net

Insecticidal Activity of this compound Derivatives

| Compound/Derivative | Target Insect | Activity (LC50 in mg/L) |

|---|---|---|

| 5-chloro-6-ethyl-2-methyl-N-((2-(p-tolyl)oxazol-4-yl)methyl)pyrimidin-4-amine | Aphis fabae | 0.42 |

| 5-chloro-N-(1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-2-methylpropan-2-yl)-6-ethylpyrimidin-4-amine | Aphis fabae | 1.46 |

Antimicrobial Potential

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determinations

The antimicrobial potential of chloropyrimidine derivatives has been explored against various pathogenic bacteria. nih.gov While specific data for this compound derivatives is limited, studies on related compounds provide insights into their potential antibacterial spectrum.

For instance, a series of 5-bromo-2-chloropyrimidin-4-amine derivatives have been synthesized and evaluated for their in vitro antibacterial activity. researchgate.net One compound from this series, N-(5-bromo-2-chloro-pyrimidin-4-yl)-4-methyl-benzenesulfonamide, exhibited significant activity against tested pathogenic bacterial strains. researchgate.net In other studies, certain chloropyrimidine derivatives demonstrated activity against Pseudomonas aeruginosa and Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. nih.gov Some derivatives also showed potent in vitro activity against Mycobacterium tuberculosis with MIC values as low as 0.75 µg/mL. nih.gov

Antibacterial Activity of Chloro- and Bromo-pyrimidine Derivatives

| Compound/Derivative Class | Target Bacteria | Activity (MIC in µg/mL) |

|---|---|---|

| Chloropyrimidine derivatives | Pseudomonas aeruginosa | 12.5 |

| Chloropyrimidine derivatives | Escherichia coli | 12.5 |

| Chloropyrimidine derivatives | Mycobacterium tuberculosis | 0.75 |

| N-(5-bromo-2-chloro-pyrimidin-4-yl)-4-methyl-benzenesulfonamide | Pathogenic bacteria | Significant activity |

Antifungal Properties against Fungal Strains

In addition to their agricultural applications, chloropyrimidine derivatives have been investigated for their broader antifungal properties against various fungal strains. nih.gov

Studies on a range of chloropyrimidine derivatives have shown that some compounds are particularly potent against Aspergillus fumigatus and Trichophyton mentagrophytes. nih.gov Similarly, N-(5-bromo-2-chloro-pyrimidin-4-yl)-4-methyl-benzenesulfonamide, which showed antibacterial activity, was also found to be effective against tested pathogenic fungal strains. researchgate.net While direct data on this compound derivatives is not extensively available in this context, the activity of these related halogenated pyrimidines suggests a potential for antifungal action.

Antifungal Activity of Chloro- and Bromo-pyrimidine Derivatives

| Compound/Derivative Class | Target Fungi | Activity |

|---|---|---|

| Chloropyrimidine derivatives | Aspergillus fumigatus | Potent activity |

| Chloropyrimidine derivatives | Trichophyton mentagrophytes | Potent activity |

| N-(5-bromo-2-chloro-pyrimidin-4-yl)-4-methyl-benzenesulfonamide | Pathogenic fungi | Significant activity |

Antiviral Investigations and Mechanisms (e.g., non-nucleoside reverse transcriptase inhibition against HIV, Chikungunya virus)

The reverse transcriptase (RT) enzyme is a crucial target in the development of antiviral therapies, particularly for retroviruses like Human Immunodeficiency Virus (HIV). tandfonline.com Pyrimidine derivatives have been extensively investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). tandfonline.comacs.org NNRTIs function by binding to an allosteric site on the RT enzyme, known as the NNRTI binding pocket (NNIBP), which is located approximately 10 Å from the enzyme's active site. acs.org This binding induces a conformational change that distorts the active site, thereby inhibiting the conversion of viral RNA into DNA. acs.orgwikipedia.org

In silico and laboratory studies have shown that diarylpyrimidine (DAPY) derivatives, which share the pyrimidine core, are potent NNRTIs against HIV-1. tandfonline.com These compounds are designed to interact with key amino acid residues within the binding pocket, such as Lys101, Lys103, Tyr181, and Tyr188, through hydrogen bonds and π-interactions. tandfonline.com The flexibility of DAPY derivatives allows them to adapt to mutations in the binding pocket, which is a significant advantage in overcoming drug resistance. acs.org Strategies such as molecular hybridization have been employed to design novel pyrimidine-based NNRTIs with high potency, high selectivity, and low toxicity. acs.orgnih.gov

Enzyme and Receptor Modulation Studies

Dihydrofolate reductase (DHFR) is a vital enzyme in both prokaryotic and eukaryotic cells. nih.govmdpi.com It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a precursor essential for the synthesis of nucleotides and certain amino acids. mdpi.comnih.gov Inhibiting DHFR disrupts DNA synthesis, leading to cell death, which makes it a key target for anticancer and antimicrobial drugs. nih.govmdpi.com

The 2,4-diaminopyrimidine (B92962) motif is a classic feature of many DHFR inhibitors. rjeid.comresearchgate.net Several pyrimidine analogs have been developed as potent DHFR inhibitors. acs.orgnih.govmdpi.com For instance, pyrimethamine, which is 5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine, and other related 6-ethylpyrimidine derivatives have been identified as inhibitors of DHFR. nih.gov The structural features of these molecules allow them to bind effectively within the active site of the DHFR enzyme. mdpi.com The development of these inhibitors often aims for selectivity, targeting the DHFR of a pathogen (like Pneumocystis carinii or Toxoplasma gondii) or cancer cells over the human enzyme to minimize toxicity. acs.org Some pyrimidine-based compounds have been designed as dual inhibitors, targeting both DHFR and other enzymes like thymidylate synthase (TS), to create a multi-targeted antifolate approach. nih.gov

Protein Kinases: Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets. nih.gov Derivatives of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine have been identified as potent dual inhibitors of cyclin-dependent kinase 6 (CDK6) and cyclin-dependent kinase 9 (CDK9). nih.gov Intensive structural modifications led to the discovery of specific compounds that demonstrate balanced potency against both kinases and good selectivity over other kinases like CDK2. nih.gov These inhibitors bind directly to the catalytic domain of CDK6 and CDK9, blocking their enzymatic activity. nih.gov

G-Protein Coupled Receptors (GPCRs): GPCRs constitute a large family of transmembrane receptors that are the target for a majority of drugs currently in clinical use. nih.gov They signal by activating heterotrimeric G proteins. nih.gov While pyrimidine and its fused heterocyclic systems are explored for a vast range of biological targets, specific research detailing the direct and significant interaction of this compound derivatives with G-protein coupled receptors is not extensively covered in the available scientific literature. The primary focus for this scaffold appears to be on enzyme inhibition, such as with kinases and DHFR.

By inhibiting key enzymes like protein kinases, derivatives of this compound can profoundly modulate downstream cellular signaling pathways. The dual CDK6/9 inhibitors, for example, suppress the signaling pathways controlled by these kinases. nih.gov Inhibition of CDK6 leads to cell cycle arrest, primarily by blocking the progression from the G1 to the S phase, which prevents cellular proliferation. nih.govmedscape.com Inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), suppresses the transcription of anti-apoptotic proteins. This dual action results in the induction of cellular apoptosis (programmed cell death). nih.gov Other pyrimidine-based inhibitors have also been shown to interfere with critical pathways like the PI3K signaling pathway or induce DNA damage response (DDR), ultimately leading to antiproliferative effects. medscape.commdpi.com

In Vitro Anticancer Research

The ability of pyrimidine derivatives to inhibit key enzymes like DHFR and protein kinases translates to significant antiproliferative activity against various cancer cell lines in vitro. nih.govnih.gov Newly synthesized pyrimidine derivatives have demonstrated broad inhibitory activity against a panel of human cancer cells, including those from colon adenocarcinoma (LoVo), doxorubicin-resistant colon adenocarcinoma (LoVo/DX), breast cancer (MCF-7), lung cancer (A549), cervical cancer (HeLa), and leukemia (CCRF-CEM, THP-1). nih.gov

Similarly, pyrazolo[3,4-d]pyrimidine derivatives, another class of pyrimidine-based compounds, have shown strong anticancer potential by considerably inhibiting the growth of non-small-cell lung cancer (NCI-H460), ovarian cancer (OVCAR-4), and renal cancer (786-0, ACHN) cells. nih.gov The mechanism often involves the induction of apoptosis. nih.gov Thienopyrimidine derivatives have also been evaluated for their antiproliferative effects against breast cancer cell lines, including MCF-7 and MDA-MB-231, with some compounds showing high potency and a favorable selective index. nih.gov The dual CDK6/9 inhibitor based on the 5-chloro-pyrimidine scaffold has been shown to significantly inhibit tumor growth in xenograft mouse models, highlighting its therapeutic potential. nih.gov

Table 1: In Vitro Anticancer Activity of Various Pyrimidine Derivatives

Targeting Enzymes Involved in DNA Synthesis

The pyrimidine core is a fundamental building block of nucleic acids, making its derivatives prime candidates for interfering with DNA synthesis. This approach has been a cornerstone of anticancer and antiviral therapies for decades. While direct studies on this compound derivatives targeting a broad range of DNA synthesis enzymes are not extensively documented in publicly available research, the activity of structurally related pyrimidine compounds highlights the potential of this chemical class.

One important class of enzymes involved in DNA replication and repair are topoisomerases. A series of 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo bohrium.comacs.orgthieno[2,3-d]pyrimidines have been designed and evaluated for their anticancer properties. nih.gov Notably, compound 7a from this series was identified as a potent dual inhibitor of topoisomerase I and II. nih.gov This compound demonstrated significant antiproliferative activity against the FaDu human cancer cell line, with an IC₅₀ value of 1.73 μM. nih.gov Further investigation revealed that compound 7a induced cell cycle arrest at the G2/M phase and triggered apoptosis in MCF-7 cells. nih.gov This dual inhibition of topoisomerases underscores the potential of pyrimidine-based compounds to disrupt DNA synthesis and highlights a promising avenue for the development of novel anticancer agents.

Dual-Target Inhibition Strategies (e.g., BRD4/PLK1 inhibitors)

A more recent and sophisticated approach in cancer therapy involves the development of dual-target inhibitors, which can simultaneously block two key oncogenic pathways, potentially leading to synergistic antitumor effects and overcoming drug resistance. Derivatives based on a pyrimidine scaffold have shown significant promise in the dual inhibition of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1). mdpi.comnih.gov

BRD4 is an epigenetic reader that plays a crucial role in the transcription of key oncogenes like MYC. nih.gov PLK1 is a serine/threonine kinase that is a master regulator of multiple stages of mitosis. mdpi.comnih.gov The simultaneous inhibition of both BRD4 and PLK1 has been shown to have a synergistic effect in treating various cancers. mdpi.comnih.gov

In a structure-guided design effort, a series of analogues of the known dual inhibitor BI-2536 were synthesized, starting from 2,6-dichloro-5-nitropyrimidine, a related pyrimidine starting material. nih.gov This work led to the identification of several potent dual BRD4/PLK1 inhibitors. For instance, Compound 23 emerged as a potent dual inhibitor with IC₅₀ values of 28 nM for BRD4-BD1 and 40 nM for PLK1. acs.orgmdpi.comnih.gov In cellular assays, treatment of the human acute myeloid leukemia (AML) cell line MOLM13 with Compound 23 resulted in cell cycle arrest in the G1/G2 phase, which is consistent with the functional inhibition of both BRD4 and PLK1. mdpi.comnih.gov

Another notable derivative from this series, Compound 6 , was found to be a highly selective PLK1 inhibitor, with an IC₅₀ of 9.9 nM for PLK1 and a significantly lower affinity for BRD4-BD1 (IC₅₀ = 2,579 nM). acs.orgmdpi.comnih.gov The strategic modification of the ethyl group on the pyrimidine core was found to influence the selectivity profile of these inhibitors. mdpi.comnih.gov

The preclinical efficacy of such dual inhibitors has been demonstrated in pediatric solid tumor models. nih.gov Treatment with these dual inhibitors suppressed proliferation and induced apoptosis in various pediatric tumor cell lines at low nanomolar concentrations. nih.gov Furthermore, in vivo studies using patient-derived xenografts showed significant tumor regression upon treatment with a dual BRD4/PLK1 inhibitor. nih.gov

Below is an interactive data table summarizing the in vitro inhibitory activities of selected pyrimidine derivatives against BRD4 and PLK1.

| Compound | BRD4-BD1 IC₅₀ (nM) | PLK1 IC₅₀ (nM) | Selectivity |

| Compound 23 | 28 | 40 | Dual Inhibitor |

| Compound 6 | 2579 | 9.9 | PLK1 Selective |

| BI-2536 (Reference) | - | - | Dual Inhibitor |

| (+)-JQ1 (Reference) | - | - | BRD4 Selective |

Mechanistic Investigations of 5 Chloro 6 Ethylpyrimidin 4 Amine Derivatives at the Biochemical and Molecular Level

Elucidation of Molecular Targets and Binding Mechanisms

The biological activity of 5-Chloro-6-ethylpyrimidin-4-amine derivatives is intrinsically linked to their ability to interact with specific molecular targets within the cell. Investigations into these interactions often involve a combination of enzymatic assays, binding studies, and computational modeling to elucidate the precise mechanisms of action.

While specific enzyme kinetic data for this compound derivatives are not extensively detailed in publicly available literature, the broader class of pyrimidine (B1678525) derivatives is well-recognized for its potential as enzyme inhibitors, particularly targeting protein kinases. Several protein kinase inhibitors feature amine-substituted pyrimidines as their core bioactive structure nih.gov.

Studies on structurally related pyrimidine and purine analogs provide insights into potential inhibitory activities. For instance, novel 4-methylbenzamide derivatives containing a 2,6-dichloropurine core have demonstrated inhibitory activity against platelet-derived growth factor receptors (PDGFRα and PDGFRβ) nih.gov. Compounds 7 and 10 from this series exhibited significant inhibition of these kinases at a concentration of 1 µM nih.gov.

| Compound | Target Kinase | % Inhibition at 1 µM |

| 7 | PDGFRα | 36% |

| 7 | PDGFRβ | 45% |

| 9 | PDGFRα | 40% |

| 9 | PDGFRβ | 39% |

| 10 | PDGFRα | 42% |

| 10 | PDGFRβ | 43% |

Data sourced from a study on 2,6-disubstituted purine derivatives, which are structurally analogous to pyrimidines. nih.gov

Furthermore, antiproliferative assays against various cancer cell lines indicate the potential for these compounds to inhibit cellular processes. For example, certain indazol-pyrimidine hybrids have shown potent cytotoxic effects against cancer cell lines such as MCF-7, A549, and Caco-2, with IC50 values significantly lower than reference compounds mdpi.com.

| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | Caco-2 IC50 (µM) |

| 5f | 1.858 | 3.628 | 1.056 |

| Reference | 8.029 | 7.354 | 4.202 |

IC50 values for an indazol-pyrimidine hybrid, demonstrating the anti-proliferative potential of pyrimidine-based scaffolds. mdpi.com

These findings suggest that this compound derivatives likely exhibit their biological effects through the inhibition of key enzymes, such as protein kinases, that are critical for cell signaling and proliferation.

Molecular docking studies are frequently employed to predict the binding modes of small molecules to their protein targets. For various pyrimidine derivatives, these in silico analyses have provided valuable hypotheses regarding their interactions at the molecular level.

For instance, docking studies of pyrimidine derivatives with human cyclin-dependent kinase 2 (CDK2) have been performed to understand their binding interactions nih.gov. Such studies can reveal key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. Similarly, molecular docking of novel pyrimidinedione analogs has been used to correlate their predicted binding affinities with their observed antibacterial activity researchgate.net.

In the context of this compound derivatives, molecular docking could be utilized to predict their binding affinity and orientation within the active sites of various kinases. For example, docking studies on indazol-pyrimidine hybrids have shown a strong binding affinity within the binding site of the c-Kit tyrosine kinase protein, with molecular dynamics simulations confirming the stability of the complex mdpi.com. These computational approaches are instrumental in guiding the synthesis of more potent and selective inhibitors.

Cellular Pathway Modulation and Downstream Effects

The interaction of this compound derivatives with their molecular targets can trigger a cascade of downstream cellular events, ultimately leading to the observed biological response. These effects can include the modulation of signaling pathways, induction of apoptosis, and cell cycle arrest.

Studies on related purine derivatives have shown that these compounds can induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells nih.gov. This indicates that these molecules interfere with the normal progression of the cell cycle, preventing cell division. It is plausible that this compound derivatives could exert similar effects by inhibiting kinases that regulate cell cycle checkpoints.

Biochemical Basis of Biological Activity

The biochemical basis for the activity of this compound derivatives lies in their structural ability to mimic endogenous molecules and interact with the active sites of enzymes. The pyrimidine core is a bioisostere for the purine base of ATP, which allows these compounds to compete with ATP for binding to the kinase active site nih.gov.

The substituents on the pyrimidine ring play a crucial role in determining the potency and selectivity of the compound. Structure-activity relationship (SAR) studies on related pyrazolo[1,5-a]pyrimidin-7-amines have demonstrated that modifications at various positions on the pyrimidine ring can significantly impact their antimycobacterial activity mdpi.com. For example, the introduction of a 4-fluorophenyl group at the 3-position, along with various substituents at the 5-position, led to potent inhibitors of M. tuberculosis growth mdpi.com.

Similarly, for this compound derivatives, the chloro and ethyl groups at the 5 and 6 positions, respectively, as well as substitutions on the 4-amino group, are expected to influence the compound's interaction with its target protein, thereby modulating its biological activity.

Analysis of Resistance Mechanisms and Strategies for Overcoming Resistance

As with many therapeutic agents, the development of resistance is a potential challenge for the clinical application of this compound derivatives. While specific resistance mechanisms to this class of compounds have not been documented, insights can be drawn from resistance to other kinase inhibitors.

Mechanisms of resistance often involve mutations in the target kinase that reduce the binding affinity of the inhibitor, or the activation of alternative signaling pathways that bypass the inhibited target.

Strategies to overcome such resistance could include:

Rational design of second-generation inhibitors: Synthesizing new derivatives that can effectively inhibit the mutated target.

Combination therapy: Using the pyrimidine derivative in conjunction with another agent that targets a different pathway, thereby reducing the likelihood of resistance emerging.

Targeting multiple kinases: Designing derivatives that can inhibit both the primary target and potential bypass pathways.

Further research into the specific molecular interactions and potential resistance mechanisms of this compound derivatives is necessary to fully realize their therapeutic potential.

Computational and Theoretical Chemistry Studies of 5 Chloro 6 Ethylpyrimidin 4 Amine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. These calculations provide a theoretical framework for understanding and predicting the behavior of 5-Chloro-6-ethylpyrimidin-4-amine at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and other properties. For this compound, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-31G(d,p), would be employed to determine the most stable three-dimensional arrangement of its atoms (geometry optimization). nih.gov This process minimizes the energy of the molecule to find its equilibrium structure. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties. For instance, DFT has been successfully used to optimize the molecular structures of various pyridine (B92270) and pyrimidine (B1678525) derivatives. nih.govnih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, FMO analysis would predict its reactivity towards electrophiles and nucleophiles.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) Surface Analysis and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the amine group, indicating these are sites for electrophilic interaction. Conversely, the hydrogen atoms of the amine and ethyl groups would exhibit positive potential. This analysis helps in understanding intermolecular interactions, such as hydrogen bonding.

Reactivity Descriptors (e.g., Fukui Functions)

Global and local reactivity descriptors derived from DFT, such as chemical potential, hardness, softness, and Fukui functions, are used to quantify and predict the reactivity of different sites within a molecule. Fukui functions, in particular, identify the most electrophilic and nucleophilic sites in a molecule. For this compound, calculating the Fukui functions would allow for a precise prediction of which atoms are most likely to participate in a chemical reaction. For instance, it would help in understanding the regioselectivity of substitution reactions on the pyrimidine ring.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.19 |

| Electrophilicity Index (ω) | 2.79 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single molecule, molecular modeling and dynamics simulations are used to study the behavior of a larger system, such as the molecule in a solvent or interacting with a biological target.

Molecular dynamics (MD) simulations would involve placing this compound in a simulated environment (e.g., a box of water molecules) and calculating the forces between all atoms over time. This allows for the study of its conformational changes, solvation properties, and interactions with other molecules. For instance, MD simulations could be used to investigate how the compound binds to a specific protein, providing insights into its potential biological activity. These simulations complement the static picture provided by quantum chemical calculations by introducing the effects of temperature and solvent.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is fundamental to understanding the three-dimensional structure of this compound. The flexibility of a molecule, particularly the rotation around single bonds, determines its shape and, consequently, its interactions with other molecules. For pyrimidine derivatives, both rigid and flexible conformations can be critical for specific interactions with biological targets. nih.gov The ethyl group at position 6 introduces a degree of conformational freedom. By rotating the C-C bond of the ethyl group, various staggered and eclipsed conformations can be achieved, each with a different potential energy.

Computational methods, such as Density Functional Theory (DFT), are employed to map the potential energy surface (PES) of the molecule. The PES is a multi-dimensional surface that describes the energy of a molecule as a function of its geometry. By identifying the minima on this surface, the most stable, low-energy conformations can be determined. For substituted pyrimidines, the orientation of the substituents relative to the pyrimidine ring is a key factor. nih.govfrontiersin.org The analysis of the PES helps in understanding the relative stabilities of different conformers and the energy barriers between them, which is vital for predicting how the molecule might adapt its shape upon binding to a target. acs.org

Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Non-covalent interactions are the primary forces governing supramolecular assembly and molecular recognition in biological systems. nih.govrsc.org For this compound, several types of non-covalent interactions are significant:

Hydrogen Bonding: The primary amine group (-NH2) at position 4 is a potent hydrogen bond donor. The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors. These interactions are crucial in defining the crystal structure and are key to the molecule's binding with biological targets like proteins and nucleic acids. nih.govnih.gov

π-π Stacking: The aromatic pyrimidine ring can participate in π-π stacking interactions with other aromatic systems, such as the side chains of amino acids like phenylalanine, tyrosine, or tryptophan in proteins. These interactions contribute significantly to the stability of ligand-protein complexes. nih.govnih.gov

Halogen Bonding: The chlorine atom at position 5 can act as a halogen bond donor, interacting with nucleophilic atoms like oxygen or nitrogen. This type of interaction is increasingly recognized for its role in molecular recognition and crystal engineering.

Hydrophobic Interactions: The ethyl group provides a hydrophobic region on the molecule, which can engage in favorable interactions with nonpolar pockets in a protein binding site. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

Prediction of Binding Modes and Affinities

Docking algorithms explore a vast number of possible orientations and conformations of the ligand within the binding site of the target protein. These poses are then scored based on a function that estimates the binding affinity or free energy of binding. The output is a ranked list of potential binding modes, with the top-ranked pose representing the most likely interaction.

For pyrimidine derivatives, docking studies have been used to predict their binding to various targets, such as kinases and proteases. nih.govnih.gov For instance, in a study on pyrimidine derivatives targeting the SARS-CoV-2 main protease (3CLpro), docking results revealed that most derivatives had a strong affinity, with one candidate achieving a binding energy score of -8.12 kcal/mol. nih.gov These scores provide a semi-quantitative prediction of how tightly the ligand will bind to the target.

Characterization of Key Amino Acid Interactions in Binding Sites

Beyond predicting the binding pose, molecular docking provides detailed insights into the specific intermolecular interactions between the ligand and the amino acid residues of the protein's binding site. For pyrimidine derivatives, these interactions often include:

Hydrogen Bonds: The amine group and pyrimidine nitrogens are frequently involved in hydrogen bonds with polar or charged amino acid residues like glutamate, asparagine, and leucine's backbone atoms. researchgate.netnih.gov

Hydrophobic Interactions: The pyrimidine ring and the ethyl substituent can form hydrophobic contacts with nonpolar residues such as phenylalanine, leucine, and valine. nih.govresearchgate.net

π-π Stacking: Interactions with aromatic residues like tyrosine and phenylalanine are common. researchgate.net

Covalent Interactions: In some cases, as with certain kinase inhibitors, a chloro-substituted pyrimidine can form a covalent bond with a cysteine residue in the active site through an SNAr reaction. nih.gov

Identifying these key interactions is crucial for structure-based drug design, allowing medicinal chemists to modify the ligand's structure to enhance potency and selectivity.

Prediction of Spectroscopic Parameters (e.g., FT-IR, FT-Raman, NMR, UV-Vis)

Theoretical calculations can accurately predict various spectroscopic parameters. These predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds. mdpi.com

Quantum chemical methods, particularly DFT, are used to compute the vibrational frequencies that correspond to peaks in FT-IR and FT-Raman spectra. iaea.org By analyzing the vibrational modes, specific peaks can be assigned to the functional groups within the molecule. For this compound, characteristic vibrational frequencies can be predicted.

Predicted FT-IR Vibrational Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Amine) | Stretching | ~3300-3500 | researchgate.net |

| C-H (Aromatic) | Stretching | ~3000-3100 | nih.gov |

| C-H (Aliphatic - Ethyl) | Stretching | ~2850-2970 | researchgate.net |

| C=N / C=C (Ring) | Stretching | ~1450-1600 | nih.govresearchgate.net |

| N-H (Amine) | Bending | ~1600-1650 | vandanapublications.com |

| C-Cl | Stretching | ~700-760 | nih.govresearchgate.net |

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with high accuracy. nih.gov These calculations help in assigning the signals in experimental NMR spectra and can be crucial for distinguishing between isomers. nih.govdocumentsdelivered.com The electronic environment of each nucleus, influenced by substituents like chloro, ethyl, and amino groups, determines its chemical shift.

Predicted NMR Chemical Shifts for Substituted Pyrimidines

| Nucleus | Environment | Predicted Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Amine (NH₂) | Variable, depends on solvent | documentsdelivered.comresearchgate.net |

| ¹H | Aromatic (Ring Proton) | ~8.0 - 9.0 | documentsdelivered.com |

| ¹H | Ethyl (CH₂) | ~2.5 - 3.0 | - |

| ¹H | Ethyl (CH₃) | ~1.2 - 1.5 | - |

| ¹³C | Aromatic (Ring Carbons) | ~110 - 165 | nih.gov |

UV-Vis spectra, which arise from electronic transitions between molecular orbitals, can also be simulated using methods like Time-Dependent DFT (TD-DFT). rsc.orgyoutube.com These simulations predict the wavelengths of maximum absorption (λmax) corresponding to π→π* and n→π* transitions, which are characteristic of the pyrimidine core. Halogenation and other substitutions can cause shifts in these absorption bands. rsc.org

Hirshfeld Surface Analysis for Intermolecular Contacts in Solid State

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com It maps the electron distribution of a molecule within the crystal, providing a detailed picture of how neighboring molecules interact.

The surface is colored to indicate different types of contacts and their relative distances. Red spots on the surface highlight close contacts, which are shorter than the sum of the van der Waals radii and signify strong interactions like hydrogen bonds. mdpi.comiucr.org

Typical Intermolecular Contact Contributions from Hirshfeld Surface Analysis of Pyrimidine Derivatives

| Contact Type | Typical Percentage Contribution | Reference |

|---|---|---|

| H···H | 35 - 48% | nih.govnih.gov |

| C···H / H···C | 9 - 24% | nih.govnih.gov |

| N···H / H···N | 17 - 40% | nih.govnih.gov |

| O···H / H···O | 5 - 53% (if applicable) | iucr.orgnih.gov |

| C···C | ~3% | nih.gov |

This analysis provides invaluable information for understanding polymorphism, solubility, and other solid-state properties of crystalline materials.

Advanced Research Directions and Future Perspectives in 5 Chloro 6 Ethylpyrimidin 4 Amine Research

Rational Design and Synthesis of Next-Generation Pyrimidinamine Derivatives

The principle of rational drug design is central to the development of new chemical entities based on the 5-Chloro-6-ethylpyrimidin-4-amine core. This approach relies on a deep understanding of the structure-activity relationships (SAR) to make informed modifications to the molecule's structure, thereby enhancing its therapeutic properties.

Future research will intensify the focus on SAR studies to guide the synthesis of next-generation derivatives. For instance, research on other pyrimidine (B1678525) derivatives has shown that the addition of specific side chains, such as [(dialkylamino)alkyl]amino or (hydroxyalkyl)amino groups, can significantly boost anticancer activity. nih.gov The synthesis of novel analogs of this compound will likely involve the strategic introduction of diverse functional groups at various positions on the pyrimidine ring. The goal is to optimize interactions with biological targets, improve pharmacokinetic profiles, and overcome mechanisms of drug resistance. A study on S-DABO (S-substituted diarylbenzyloxy) analogues, for example, involved synthesizing a series of pyrimidinones (B12756618) with different arylmethyl groups at the C6 position to probe their anti-HIV activity. nih.gov

Molecular modeling and computational simulations are indispensable tools in this process, allowing researchers to predict how structural changes will affect the binding affinity of the compound to its target protein before undertaking complex and resource-intensive synthesis. nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas

While pyrimidine analogs have established roles in medicine, ongoing research aims to identify novel biological targets and expand their therapeutic applications. nih.gov The core structure of this compound serves as a versatile scaffold that can be adapted to interact with a wide array of biological molecules.

Emerging research has pointed towards several promising areas:

Oncology: Pyrimidine derivatives are being evaluated against a broad spectrum of cancer cell lines, including colon adenocarcinoma, breast cancer, and lung cancer. nih.gov Some studies suggest that their mechanism may involve the inhibition of key enzymes like topoisomerases I and II, which are critical for DNA replication in cancer cells. nih.gov

Antiviral Therapy: Beyond established uses, new pyrimidine-based compounds have shown potent activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. nih.gov This opens up avenues for developing new treatments for viral infections.

Radiosensitizers: A novel application for pyrimidine derivatives is in combination with radiation therapy. Certain compounds, particularly those designed as G-quadruplex (G4) DNA binders, can act as radiosensitizers, enhancing the cell-killing effect of ionizing radiation on tumors in a synergistic manner. mdpi.com

The exploration of these new frontiers could lead to the repurposing of existing pyrimidinamine compounds or the development of entirely new drugs for a range of diseases.

Application of Artificial Intelligence and Machine Learning in Pyrimidinamine Drug Discovery

Key applications of AI and ML in this field include:

Predictive Modeling: AI algorithms, such as support vector machines and random forests, are used to build quantitative structure-activity relationship (QSAR) models. patsnap.com These models can predict the biological activity, efficacy, and potential toxicity of new pyrimidinamine derivatives before they are synthesized, allowing researchers to prioritize the most promising candidates. patsnap.commdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties. patsnap.comharvard.edu This allows for the exploration of a vast chemical space—estimated to contain over 10^60 pharmacologically active compounds—to create innovative pyrimidinamine-based drug candidates. nih.govharvard.edu

Synthesis Planning: Advanced algorithmic frameworks, such as the Synthesis Planning and Rewards-based Route Optimization Workflow (SPARROW), use AI to identify the most efficient and cost-effective synthetic routes for producing target molecules. mit.edu This helps to streamline the transition from digital design to physical synthesis. mit.edu

Target Identification: AI can analyze complex biological data from genomics and proteomics to identify and validate new potential drug targets for pyrimidinamine derivatives. nih.gov

Development of Advanced Synthetic Methodologies and Process Intensification

The synthesis of pyrimidine derivatives is a well-established field, but there is continuous innovation aimed at developing more efficient, scalable, and sustainable methods. nih.gov Future research will focus on moving beyond traditional batch-wise synthesis towards more advanced and intensified processes.

One general approach to synthesizing substituted pyrimidines involves the condensation of moieties that already contain the desired substituents. nih.gov An alternative, though sometimes less efficient method, involves the substitution of a group on the pyrimidine ring with a new functional group, such as an amino group. nih.gov

Modern synthetic chemistry offers several avenues for improvement:

Catalysis: The use of novel catalysts can significantly increase reaction yields and reduce waste. For example, studies have shown that adding an acid catalyst like H₂SO₄ can improve product yield in certain pyrimidine syntheses. nih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature and pressure, leading to higher yields, improved safety, and easier scalability compared to traditional batch methods.

Green Chemistry: The development of synthetic routes that use less hazardous solvents, reduce the number of steps, and generate less waste is a key priority. This includes exploring enzymatic catalysis and water-based reaction media.

Process intensification aims to make chemical manufacturing smaller, safer, and more energy-efficient. Applying these principles to the synthesis of this compound and its derivatives will be crucial for their eventual large-scale production for therapeutic use.

Synergistic Approaches with Other Chemical Classes for Enhanced Efficacy

The future of medicine increasingly lies in combination therapies, where drugs with different mechanisms of action are used together to achieve a greater therapeutic effect. Pyrimidinamine derivatives are promising candidates for such synergistic approaches.

Research has shown that combining different chemical structures can lead to enhanced effects. For example, hybrid molecules that incorporate a pyrimidine structure with moieties like 3,4-dihydronaphthalene and alkylamine have been suggested to produce a synergistic anticancer effect. nih.gov This suggests that covalently linking this compound to other pharmacophores could yield next-generation drugs with superior activity.

Another powerful synergistic strategy is the combination of a pyrimidine-based drug with other treatment modalities. A notable example is the use of pyrimidine derivatives that act as G4 DNA ligands in conjunction with ionizing radiation. mdpi.com These compounds can make cancer cells more susceptible to radiation, leading to a biological response that is greater than the sum of the individual treatments. mdpi.com Exploring these combinations will be a key research direction to overcome drug resistance and improve patient outcomes in complex diseases like cancer.

Q & A

Q. What are the most reliable synthetic routes for 5-Chloro-6-ethylpyrimidin-4-amine, and how can reaction conditions be optimized?

Methodological Answer: A robust method involves palladium-catalyzed amination of chloro-substituted pyrimidines. For example, chloro-nitropyrimidine intermediates can react with ethylamine under catalytic Pd conditions (e.g., Pd(dba)₂ with Xantphos ligand) in THF at 80–100°C, monitored via TLC and purified via column chromatography . Optimization includes adjusting stoichiometry (amine:substrate ≥2:1), solvent polarity, and catalyst loading to suppress side reactions like dehalogenation.

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer: Combine single-crystal X-ray diffraction (SCXRD) and spectroscopic analysis. SCXRD provides definitive bond lengths/angles (e.g., C-Cl: ~1.73 Å, C-N: ~1.34 Å), while ¹H/¹³C NMR resolves substituent environments (e.g., ethyl CH₃ at δ ~1.2 ppm, pyrimidine C4-NH₂ at δ ~6.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 186.0592 for C₆H₉ClN₃) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact. Store in airtight containers at 2–8°C, away from oxidizers. Spills require neutralization with 10% sodium bicarbonate and disposal via hazardous waste channels. Toxicity data (e.g., LD₅₀) should be referenced from SDS provided by suppliers like AldrichCPR .

Advanced Research Questions

Q. How can crystallographic disorder in this compound derivatives be resolved during refinement?

Methodological Answer: Use SHELXL with split-atom models for disordered regions (e.g., ethyl groups). Apply ISOR and DELU restraints to stabilize thermal parameters. For severe disorder, refine occupancy ratios (e.g., 70:30) and validate via residual density maps (<0.5 eÅ⁻³). High-resolution data (≤0.8 Å) improves precision .

Q. What hydrogen-bonding patterns dominate the crystal packing of this compound, and how do they affect supramolecular assembly?